2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene
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Overview
Description
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzene, featuring a benzenesulfonyl group, a chloro group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 4-chloronitrobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Including crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their function.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Benzenesulfonyl)ethyl]-4-nitrobenzene: Lacks the chloro group.
2-[1-(Benzenesulfonyl)ethyl]-4-chlorobenzene: Lacks the nitro group.
4-Chloro-1-nitrobenzene: Lacks the benzenesulfonyl group.
Properties
CAS No. |
105285-61-8 |
---|---|
Molecular Formula |
C14H12ClNO4S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(21(19,20)12-5-3-2-4-6-12)13-9-11(15)7-8-14(13)16(17)18/h2-10H,1H3 |
InChI Key |
YHEPQHAAQUTZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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